molecular formula C10H6Cl2OS B1367255 3-Chloro-4-methyl-1-benzothiophene-2-carbonyl chloride CAS No. 84258-80-0

3-Chloro-4-methyl-1-benzothiophene-2-carbonyl chloride

Cat. No.: B1367255
CAS No.: 84258-80-0
M. Wt: 245.12 g/mol
InChI Key: OMPPFJZWQYQNII-UHFFFAOYSA-N
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Description

3-Chloro-4-methyl-1-benzothiophene-2-carbonyl chloride: is a chemical compound with the molecular formula C₁₀H₆Cl₂OS and a molecular weight of 245.13 g/mol . It belongs to the class of benzothiophene derivatives, which are known for their diverse applications in medicinal chemistry and material science . This compound is primarily used in research and development settings, particularly in the synthesis of more complex molecules.

Biochemical Analysis

Biochemical Properties

3-Chloro-4-methyl-1-benzothiophene-2-carbonyl chloride plays a significant role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules. For instance, it is known to form covalent bonds with nucleophilic amino acid residues in proteins, such as cysteine and lysine . These interactions can lead to the modification of protein function and activity, making it a useful reagent for studying enzyme mechanisms and protein-protein interactions.

Cellular Effects

The effects of this compound on cells are diverse and depend on the cell type and concentration usedFor example, it has been observed to inhibit certain signaling pathways by modifying key signaling proteins . Additionally, it can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the covalent modification of enzymes and proteins, which can result in enzyme inhibition or activation This compound can also bind to DNA and RNA, affecting gene expression and protein synthesis

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It is generally stable under standard laboratory conditions, but prolonged exposure to light and air can lead to degradation . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo models.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and cellular processes without causing significant toxicity . At higher doses, it can induce toxic effects, including cellular damage and apoptosis. These threshold effects are important for determining the safe and effective use of the compound in research.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism and clearance from the body . These interactions can affect metabolic flux and the levels of various metabolites, providing insights into the compound’s role in cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins These interactions influence the compound’s localization and accumulation in different cellular compartments

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm, nucleus, and mitochondria Its activity and function can be influenced by targeting signals and post-translational modifications that direct it to specific organelles

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-methyl-1-benzothiophene-2-carbonyl chloride typically involves the chlorination of 4-methyl-1-benzothiophene-2-carbonyl chloride. The reaction is carried out under controlled conditions using thionyl chloride (SOCl₂) as the chlorinating agent. The process involves heating the reactants to a specific temperature to facilitate the substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale chlorination reactions under controlled conditions. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 3-Chloro-4-methyl-1-benzothiophene-2-carbonyl chloride is used as an intermediate in the synthesis of more complex organic molecules. It is particularly valuable in the development of new pharmaceuticals and agrochemicals .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. Benzothiophene derivatives have shown promise in the treatment of various diseases, including cancer, inflammation, and microbial infections .

Industry: The compound is used in the production of advanced materials, such as polymers and dyes. Its unique chemical properties make it suitable for applications in electronics and optoelectronics .

Comparison with Similar Compounds

  • 4-Methyl-1-benzothiophene-2-carbonyl chloride
  • 3-Chloro-1-benzothiophene-2-carbonyl chloride
  • 4-Methyl-1-benzothiophene-2-carboxylic acid

Comparison: 3-Chloro-4-methyl-1-benzothiophene-2-carbonyl chloride is unique due to the presence of both a chlorine atom and a methyl group on the benzothiophene ring. This combination of substituents enhances its reactivity and allows for the formation of a diverse range of derivatives.

Properties

IUPAC Name

3-chloro-4-methyl-1-benzothiophene-2-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl2OS/c1-5-3-2-4-6-7(5)8(11)9(14-6)10(12)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMPPFJZWQYQNII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=C2Cl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90510527
Record name 3-Chloro-4-methyl-1-benzothiophene-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90510527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84258-80-0
Record name 3-Chloro-4-methyl-1-benzothiophene-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90510527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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